![molecular formula C10H11Cl2N3 B3007450 [2,3'-联吡啶]-6'-胺二盐酸盐 CAS No. 2378507-27-6](/img/structure/B3007450.png)

[2,3'-联吡啶]-6'-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

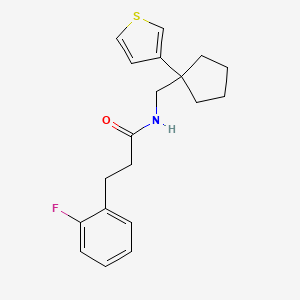

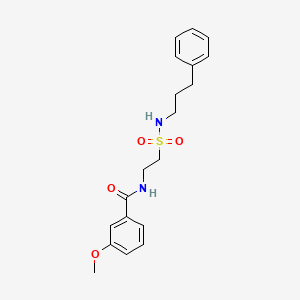

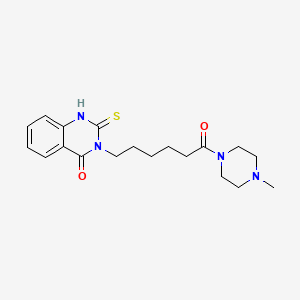

The compound of interest, “[2,3'-Bipyridin]-6'-amine dihydrochloride,” is a derivative of bipyridine, which is a class of compounds known for their coordination properties and applications in various fields, including catalysis and materials science. Bipyridines are characterized by a pair of pyridine rings, which can be substituted at various positions to alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of bipyridine derivatives often involves cross-coupling reactions, as described in the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, which is a versatile starting material for further functionalization . The modified Negishi cross-coupling conditions employed in this synthesis highlight the importance of selecting appropriate reaction conditions to achieve the desired bipyridine derivatives efficiently.

Molecular Structure Analysis

The molecular structure of bipyridine derivatives can significantly influence their properties and applications. For instance, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid have been determined, showing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . These structural features are crucial for understanding the interactions and potential applications of these compounds.

Chemical Reactions Analysis

Bipyridine derivatives can undergo various chemical reactions, including the formation of complexes with metals or other molecules. The antiferroelectric properties of certain bipyridine complexes, as well as the continuous phase transition observed in some derivatives, are of particular interest . Additionally, the chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands demonstrates the potential for these compounds in asymmetric catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and substituents. For example, the phase transitions and vibrations of bipyridine complexes can be studied using differential scanning calorimetry and dielectric characteristics . The photophysical properties of bipyridine-based lanthanide chelators are also noteworthy, as they can be used in the field of luminophoric biolabels . Furthermore, the tautomerism of macrocyclic compounds containing bipyridine moieties can be solvent-dependent, which is relevant for their applications in various environments .

科学研究应用

联吡啶衍生物的合成:Tamargo 等人 (2021 年) 的一项研究开发了一种环境友好的合成方案,用于多官能化联吡啶,包括 2,3'-联吡啶-6'-胺衍生物,使用生物可再生溶剂 Cyrene™。这些化合物已在重金属传感中显示出潜力,特别是对于汞 (II)、铜 (II) 和铁 (III) 离子 (Tamargo 等人,2021 年)。

2-氨基吡啶的制备:Bolliger 等人 (2011 年) 强调了 2-氨基吡啶(包括 6-取代的 2-氨基吡啶)在生物活性天然产物和有机材料合成中的重要性。他们的研究提出了制备这些化合物的新方法,这对于进一步的化学和生物应用至关重要 (Bolliger 等人,2011 年)。

胺的光敏保护基:Zayat 等人 (2006 年) 的一项研究描述了钌双 (联吡啶) 络合物的合成,其中无机部分充当光敏保护基。这与在光照下控制释放胺有关,在生物应用中发现了潜在用途 (Zayat 等人,2006 年)。

大环化合物中的互变异构:Ogawa 和 Shiraishi (1980 年) 合成了一种新型的大环化合物,其中含有氮杂桥联的 2,2'-联吡啶部分。他们发现这些化合物中的互变异构是溶剂依赖性的,这对于设计响应材料和传感器至关重要 (Ogawa 和 Shiraishi,1980 年)。

金属结合性质:Ziessel 和 Lehn (1990 年) 开发了带有联吡啶基团附着在聚胺上的配体的合成程序。这些配体与各种金属离子形成配合物,并具有有趣的物理和化学性质,在配位化学和材料科学中很有用 (Ziessel 和 Lehn,1990 年)。

电化学应用:Noffsinger 和 Danielson (1987 年) 研究了三 (2,2'-联吡啶) 钌 (III) 与脂肪胺的化学发光,这在电化学传感器和分析化学中具有重要意义 (Noffsinger 和 Danielson,1987 年)。

作用机制

Target of Action

The primary target of [2,3’-Bipyridin]-6’-amine dihydrochloride is the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is predominantly found in the central nervous system (CNS) and plays a crucial role in transmitting signals in the brain . In addition to its agonistic action on α7 receptors, [2,3’-Bipyridin]-6’-amine dihydrochloride also acts as an antagonist at α3β4, α4β2, and other nicotinic receptors .

Mode of Action

[2,3’-Bipyridin]-6’-amine dihydrochloride interacts with its targets by binding to the α7 nAChR, acting as a partial agonist On the other hand, it blocks the α4β2 current, acting as an antagonist . This dual action allows it to modulate the activity of these receptors, influencing the transmission of signals in the brain.

未来方向

属性

IUPAC Name |

5-pyridin-2-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBOVZWVAUVZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)

![Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B3007378.png)

![1-[4-(4-chlorophenyl)piperazino]-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3007379.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)